molecular formula C10H10ClNO6S B1517937 Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate CAS No. 1154155-35-7

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Cat. No.: B1517937
CAS No.: 1154155-35-7
M. Wt: 307.71 g/mol
InChI Key: KBQVBSSPORRFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H9ClNO5S. It is characterized by the presence of a chlorosulfonyl group, a nitro group, and an ethyl ester group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methyl-3-nitrobenzoic acid.

  • Chlorosulfonylation: The carboxylic acid group is converted to a chlorosulfonyl group using chlorosulfonic acid (ClSO3H) under controlled conditions.

  • Esterification: The resulting chlorosulfonyl compound is then esterified with ethanol to produce the final product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions.

  • Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and hydroxylamines.

  • Substitution Products: Sulfonamides and esters.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, while the chlorosulfonyl group can participate in electrophilic substitution reactions. These interactions can lead to the formation of various intermediates and final products, depending on the reaction conditions.

Comparison with Similar Compounds

  • Ethyl 5-(chlorosulfonyl)-2-methylbenzoate: Lacks the nitro group.

  • Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylate: Contains a benzofuran ring instead of a benzene ring.

Uniqueness: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is unique due to the presence of both a nitro group and a chlorosulfonyl group on the benzene ring, which allows for a wide range of chemical reactions and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6S/c1-3-18-10(13)8-4-7(19(11,16)17)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVBSSPORRFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
Reactant of Route 4
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
Reactant of Route 6
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.